ethyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
CAS No.: 617697-14-0
Cat. No.: VC16145077
Molecular Formula: C17H17IN2O3S
Molecular Weight: 456.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 617697-14-0 |
|---|---|
| Molecular Formula | C17H17IN2O3S |
| Molecular Weight | 456.3 g/mol |
| IUPAC Name | ethyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
| Standard InChI | InChI=1S/C17H17IN2O3S/c1-3-23-16(22)14-10(2)19-17-20(13(21)8-9-24-17)15(14)11-4-6-12(18)7-5-11/h4-7,15H,3,8-9H2,1-2H3 |
| Standard InChI Key | VWOFLUSJSLOCFR-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)I)C(=O)CCS2)C |
Introduction
Structural Overview
This compound is a heterocyclic molecule containing a pyrimido[2,1-b] thiazine core. The structure includes:
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A 4-iodophenyl group attached at position 6.
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An ethyl ester group at position 7.
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A methyl group at position 8.
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A keto group at position 4.
Molecular Formula
The molecular formula for this compound is likely , derived from its structural description.
Key Functional Groups
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Iodophenyl Substituent: Contributes to the compound's potential electronic and steric properties.
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Pyrimidothiazine Core: A fused bicyclic system combining pyrimidine and thiazine rings.
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Ester Group: Provides hydrophobicity and potential reactivity in biological systems.
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Keto Group: Increases polarity and may participate in hydrogen bonding.
General Synthetic Approach
The synthesis of pyrimido[2,1-b] thiazines often involves:
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Cyclization Reactions: Starting with precursors like thioureas and β-keto esters to form the thiazine ring.
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Substitution Reactions: Introducing the iodophenyl group via halogenation or coupling reactions.
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Esterification: Adding the ethyl ester group through esterification or transesterification.
Example Reaction Scheme
A plausible pathway might include:
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Reacting a substituted thiourea with ethyl acetoacetate under basic conditions to form an intermediate thiazine ring.
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Cyclization with a pyrimidinone derivative to yield the fused heterocycle.
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Introduction of the iodophenyl substituent via electrophilic substitution.
Pharmaceutical Relevance
Compounds with pyrimido-thiazine scaffolds are known for their diverse biological activities:
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Antimicrobial Activity: Effective against bacterial and fungal strains due to their ability to disrupt enzymatic processes.
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Anticancer Potential: The iodine substituent may enhance cytotoxicity by increasing lipophilicity and cellular uptake.
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Enzyme Inhibition: Likely targets include kinases or reductases due to the compound's planar structure and functional groups.
Material Science
The presence of iodine can make this compound useful in radiolabeling for imaging techniques such as PET scans.
Research Findings on Analogous Compounds
Studies on related pyrimido-thiazines reveal:
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